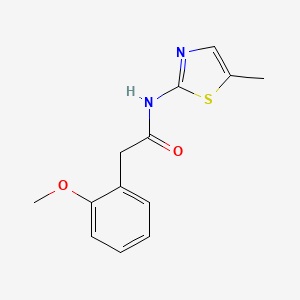![molecular formula C18H26N2O2 B5205060 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and muscle contraction. 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to acetylcholine, the endogenous ligand for nAChRs.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. In addition, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in lab experiments is its ability to selectively modulate nAChRs, which are involved in various physiological processes. However, one limitation is that 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has a relatively short half-life, which may limit its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide. One area of interest is the development of new drugs based on 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, which could have potential therapeutic applications in various diseases. Another area of interest is the investigation of 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide's effects on other ion channels and receptors, which could provide insights into its mechanism of action. Finally, the development of new synthetic methods for 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide could improve its availability and reduce the cost of production.
In conclusion, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a synthetic compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to selectively modulate nAChRs and enhance neurotransmitter release makes it a promising lead compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can be synthesized through a multistep process involving the reaction of 3-(4-methylpiperidin-1-yl)benzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in its pure form.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation and attention. In pharmacology, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier. In medicinal chemistry, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-8-10-20(11-9-13)16(21)14-6-5-7-15(12-14)19-17(22)18(2,3)4/h5-7,12-13H,8-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUTXXCYYZCLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5205036.png)

![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)
![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)


![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)